![molecular formula C23H27NO4 B2996835 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid CAS No. 1379863-59-8](/img/structure/B2996835.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid, commonly known as Fmoc-L-Leucine, is a derivative of the amino acid leucine. It is widely used in the field of peptide synthesis as a protecting group for the amine group of the N-terminal amino acid. Fmoc-L-Leucine is a white crystalline powder with a molecular weight of 389.51 g/mol.
Scientific Research Applications
Peptide Synthesis
The compound is widely used in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. It allows the amino acid to be linked to the peptide chain without reacting with other groups.
Drug Discovery
The compound plays a significant role in drug discovery. It can be used to create a variety of peptides that can be tested for their therapeutic properties. This makes it a valuable tool in the development of new drugs.
Vaccine Development
In vaccine development, the compound can be used to create specific peptide sequences that mimic parts of a virus or bacteria. These peptides can then be used to stimulate an immune response, helping to develop immunity to the disease.
Biochemistry Research
In biochemistry research, the compound is used to study protein structure and function. By creating peptides with specific sequences, researchers can investigate how these sequences interact with other molecules in the cell.
Stability and Shelf-life
The compound is stable at room temperature and has a long shelf-life . This makes it suitable for use in long-term research projects.
Synthesis of Other Compounds
The compound can also be used as a starting material for the synthesis of other compounds . For example, it can be used to create other Fmoc-protected amino acids, which can then be used in further research applications.
Mechanism of Action
Target of Action
It is known that fmoc (9-fluorenylmethoxycarbonyl) protected amino acids, such as this compound, are commonly used in peptide synthesis . The specific target would depend on the peptide sequence that this amino acid is incorporated into.
Mode of Action
The compound interacts with its targets through the formation of peptide bonds in a process known as peptide synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions. It is removed under basic conditions when the amino acid is ready to form a peptide bond with the next amino acid in the sequence .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . The specific downstream effects would depend on the function of the peptide that this amino acid is incorporated into.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can influence the timing of the Fmoc group’s removal and thus the course of peptide synthesis.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXGAUXGMHUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |
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